molecular formula C₃₄H₄₃N₅O₅S B1662704 butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate CAS No. 154512-46-6

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate

Cat. No. B1662704
M. Wt: 633.8 g/mol
InChI Key: WBIXDQUYJJTNNI-UHFFFAOYSA-N
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Description

The name of the compound suggests that it is a complex organic molecule. The “butyl”, “methyl”, and “pentanoylamino” parts indicate the presence of butyl (four carbon), methyl (one carbon), and pentanoyl (five carbon) groups respectively. The “imidazo[4,5-b]pyridin-3-yl” part suggests the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, fused to a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

Again, without specific information, it’s hard to provide a detailed molecular structure analysis. The overall structure would be determined by the arrangement of the various rings and groups in the molecule. The presence of nitrogen in the imidazole and pyridine rings would likely have a significant impact on the molecule’s properties, as nitrogen is more electronegative than carbon and hydrogen .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the various functional groups and the nitrogen-containing rings. For example, the imidazole ring is aromatic and thus relatively stable, but can participate in various reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could potentially make the compound more polar, affecting its solubility in various solvents .

Scientific Research Applications

  • Synthesis Techniques : Research has demonstrated various synthesis techniques for compounds structurally similar to the queried chemical, emphasizing the importance of these methods in producing complex molecules for further study and potential pharmaceutical applications. Studies include the development of new synthetic routes and the exploration of different substituents and reaction conditions (Bakke, Gautun, & Svensen, 2003); (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

  • Structural and Vibrational Properties : Detailed structural analysis, including X-ray diffraction and NMR studies, provides insight into the molecular structure and bonding characteristics of compounds related to the queried chemical. These studies are crucial for understanding the physical and chemical properties of these molecules, which can inform their potential applications (Chen et al., 2021).

  • Potential Pharmaceutical Applications : Some of the structurally related compounds have been investigated for their potential pharmaceutical uses, such as in antiviral therapy and as enzyme inhibitors. These studies highlight the importance of these compounds in medicinal chemistry and drug development (Hamdouchi et al., 1999); (Saeedi et al., 2020).

  • Innovative Chemical Reactions and Derivatives : Research has also focused on the development of innovative chemical reactions to create novel derivatives, which can have various applications in chemistry and related fields. This includes exploring different reaction pathways and the effects of various substituents on the chemical and physical properties of the resultant compounds (Kimura et al., 1993).

properties

IUPAC Name

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIXDQUYJJTNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
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butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Reactant of Route 3
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butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Reactant of Route 4
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butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Reactant of Route 5
Reactant of Route 5
butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate
Reactant of Route 6
Reactant of Route 6
butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate

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